N-(5-iodopyridin-2-yl)pentanamide
Description
N-(5-iodopyridin-2-yl)pentanamide is a halogenated amide derivative characterized by a pentanamide backbone linked to a 5-iodopyridin-2-yl group. For instance, halogenated pyridine derivatives are often explored in drug design for their ability to modulate target binding and metabolic stability .
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)pentanamide |
InChI |
InChI=1S/C10H13IN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
XCYYARPRLSEJPE-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC=C(C=C1)I |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Methoxyphenyl)pentanamide (N4MP)
N4MP, a simplified albendazole derivative, shares the pentanamide core but substitutes the iodopyridine moiety with a 4-methoxyphenyl group. Key comparisons include:
- Pharmacokinetics: N4MP exhibits favorable drug-likeness, including high topological polar surface area (TPSA), good gastrointestinal absorption, and logP values within optimal ranges.
- This trend could extend to the iodopyridinyl variant, pending experimental validation .
- Synthetic Accessibility : N4MP’s synthesis is simpler than albendazole, with a lower synthetic accessibility score. The iodopyridinyl derivative’s synthesis may be more complex due to the iodine atom’s reactivity and purification challenges .
Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)
These compounds feature a pentanamide group attached to sulfonamide moieties. Comparisons highlight:
- Physicochemical Properties : Valeroylsulfonamides have melting points >200°C, indicating high crystallinity. The iodine in N-(5-iodopyridin-2-yl)pentanamide may reduce melting points due to increased molecular weight and steric hindrance .
- Biological Activity : Sulfonamide derivatives target bacterial enzymes (e.g., dihydropteroate synthase), while the iodopyridinyl group in this compound might interact with neurological or antiparasitic targets, akin to albendazole derivatives .
Halogenated Pyridine Analogs (e.g., N-(5-chloropyridin-2-yl)-2-phenylsulfanylacetamide)
- Substituent Effects : Chlorine (smaller, electronegative) vs. iodine (larger, polarizable) alters electronic and steric profiles. Iodine may enhance binding to hydrophobic pockets but reduce solubility compared to chlorine .
- Structural Stability : Halogens on pyridine rings influence crystal packing (e.g., co-crystal formation with fumaric acid in N-(5-iodopyridin-2-yl)isonicotinamide). Iodine’s size could promote unique supramolecular interactions .
Pharmacokinetic and Physicochemical Comparisons
Table 1: Key Properties of Pentanamide Derivatives
*logP: Octanol-water partition coefficient (lipophilicity). †Estimated based on halogenated analogs.
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